1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione
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Overview
Description
1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butoxyphenyl group attached to a bipyrrolidine core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-(4-butoxyphenyl)-2-phenylethanone with paraformaldehyde and substituted piperazines in an ethanol medium. This reaction results in the formation of 1-(4-butoxyphenyl)-3-(4-R-piperazin-1-yl)-2-phenylpropan-1-ones, which can further react with cyclohexylmagnesium halide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the butoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-(4-Butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols: Similar in structure but with different substituents on the piperazine ring.
5-(4-Butoxyphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one: Shares the butoxyphenyl group but differs in the core structure.
Uniqueness
1’-(4-Butoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is unique due to its bipyrrolidine core, which imparts distinct chemical properties and potential biological activities
Biological Activity
1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione, also known by its CAS number 561307-10-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O3. The structure features a bipyrrolidine core substituted with a butoxyphenyl group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 316.395 g/mol |
CAS Number | 561307-10-6 |
Chemical Formula | C18H24N2O3 |
Appearance | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of related compounds, several derivatives were screened against multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The most potent compounds demonstrated IC50 values in the low micromolar range.
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 0.80 |
Compound B | HCT116 | 0.67 |
This compound | TBD | TBD |
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For example, compounds that inhibit tubulin polymerization are known to induce apoptosis in cancer cells.
In Silico Studies
In silico molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with protein targets involved in cancer progression.
Pharmacological Significance
The pharmacological significance of this compound lies in its potential as a lead compound for drug development targeting various cancers. Its structural characteristics allow for modifications that could enhance efficacy and reduce toxicity.
Future Research Directions
Further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Clinical Trials : Assessing the therapeutic potential in human subjects.
Properties
CAS No. |
89143-18-0 |
---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O3/c1-2-3-12-23-15-8-6-14(7-9-15)20-17(21)13-16(18(20)22)19-10-4-5-11-19/h6-9,16H,2-5,10-13H2,1H3 |
InChI Key |
MXOLJNDOBFYWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origin of Product |
United States |
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